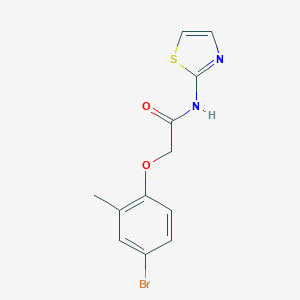
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized by Pfizer in 2004 and has since been the subject of extensive scientific research. PD-0332991 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
作用机制
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone binds to the ATP-binding site of CDK4/6, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression through the G1 phase of the cell cycle. This results in cell cycle arrest and inhibition of cell proliferation. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been shown to induce senescence in cancer cells, a state of permanent growth arrest that can prevent the development of tumors.
Biochemical and physiological effects:
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been shown to have a selective inhibitory effect on CDK4/6, with little or no activity against other kinases. It has been demonstrated to reduce tumor growth in preclinical models, both as a single agent and in combination with other therapies. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has several advantages for laboratory experiments, including its high selectivity for CDK4/6 and its ability to induce senescence in cancer cells. However, there are also some limitations to its use, such as its relatively short half-life and the need for frequent dosing. In addition, 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone may not be effective in all types of cancer, and its efficacy may be influenced by the genetic profile of the tumor.
未来方向
There are several potential future directions for research on 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, which could help to guide patient selection for clinical trials. Finally, there is ongoing research into the use of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone in combination with other therapies, such as immune checkpoint inhibitors, to improve treatment outcomes in cancer patients.
合成方法
The synthesis of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea to form 2-(2,4-dimethoxyphenyl)-4(3H)-pyrimidinone, which is subsequently treated with phosphorus oxychloride and dimethylformamide to yield 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone.
科学研究应用
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes involved in cell cycle progression. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been investigated as a potential therapy for other diseases, such as fibrosis and neurodegenerative disorders.
属性
产品名称 |
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-9(10(7-8)18-2)14-12-13-6-5-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI 键 |
GTQPIAFMNTVBNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



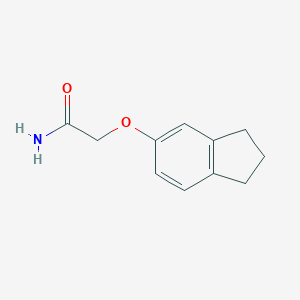
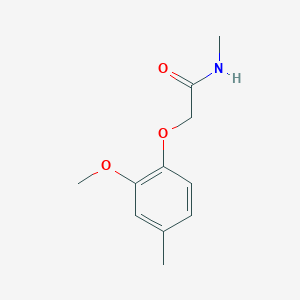
![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
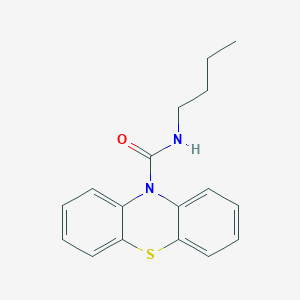
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)

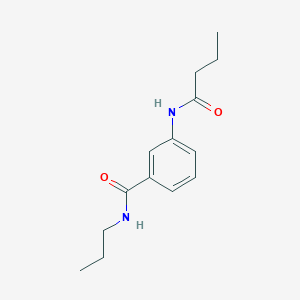
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
